molecular formula C11H17N3 B15278739 1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B15278739
M. Wt: 191.27 g/mol
InChI Key: YUUVYQJTJZIXAA-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydrobenzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .

Preparation Methods

The synthesis of 1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydrobenzodiazole moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole

InChI

InChI=1S/C11H17N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h8-9,12H,1-7H2

InChI Key

YUUVYQJTJZIXAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=CN2C3CCNC3

Origin of Product

United States

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